molecular formula C16H19N3O2 B7450807 N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide

N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide

Cat. No. B7450807
M. Wt: 285.34 g/mol
InChI Key: NBCNSWOYCBKRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide, also known as CP-544326, is a compound that belongs to the class of small molecule inhibitors. It is a potent and selective antagonist of the chemokine receptor CXCR2, which is involved in inflammation and cancer progression. CP-544326 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide exerts its pharmacological effects by selectively binding to CXCR2, a chemokine receptor that is involved in inflammation and cancer progression. CXCR2 is expressed on the surface of various cells, including neutrophils, macrophages, and cancer cells. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide blocks the binding of the CXCR2 ligands, such as interleukin-8 (IL-8), and inhibits downstream signaling pathways that promote inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has been shown to have several biochemical and physiological effects in various disease models. It inhibits the migration and invasion of cancer cells by blocking the CXCR2-mediated signaling pathways. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide also reduces the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-α), and inhibits the recruitment of neutrophils and macrophages to the site of inflammation.

Advantages and Limitations for Lab Experiments

N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has several advantages for lab experiments, including its high potency and selectivity for CXCR2. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide. One potential application is in the development of novel cancer therapies that target CXCR2. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide could also be used in combination with other anti-cancer drugs to enhance their efficacy. Additionally, N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide could be studied for its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Further research is needed to fully understand the pharmacological effects and potential clinical applications of N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide involves several steps, including the reaction of 4-aminobenzamide with ethyl cyanoacetate, followed by the addition of acetic anhydride and prop-2-enamide. The resulting intermediate is then treated with N,N-diethylformamide to obtain the final product.

Scientific Research Applications

N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and prostate cancer. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has also been studied for its anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-14(11-17)19(6-3)16(21)12-7-9-13(10-8-12)18-15(20)5-2/h5,7-10,14H,2,4,6H2,1,3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCNSWOYCBKRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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